2,4-Dichloro-6-nitroquinoline-3-carbonitrile
Overview
Description
2,4-Dichloro-6-nitroquinoline-3-carbonitrile is a synthetic organic compound with the molecular formula C10H3Cl2N3O2 and a molecular weight of 268.05 g/mol. This compound is part of the quinoline family, which is known for its diverse biological activities and applications in various fields of research.
Preparation Methods
The synthesis of 2,4-Dichloro-6-nitroquinoline-3-carbonitrile involves several classical and modern synthetic routes. Traditional methods include the Gould-Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad-Limpach protocols . These methods typically involve the construction of the quinoline scaffold followed by functionalization to introduce the desired substituents.
Modern synthetic approaches include transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols . These methods aim to improve the efficiency, selectivity, and environmental sustainability of the synthesis process.
Chemical Reactions Analysis
2,4-Dichloro-6-nitroquinoline-3-carbonitrile undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) for oxidation and other reagents for substitution reactions .
Oxidation: DDQ is a versatile oxidant that mediates hydride transfer reactions and shows three accessible oxidation statesquinone (oxidized), semiquinone (one-electron-reduced), and hydroquinone (two-electron-reduced).
Reduction: Reduction reactions typically involve the use of reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions often involve nucleophilic or electrophilic reagents to replace specific substituents on the quinoline ring.
Scientific Research Applications
2,4-Dichloro-6-nitroquinoline-3-carbonitrile has gained significant attention in various fields of research due to its unique chemical structure and diverse biological activities. Some of its applications include:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,4-Dichloro-6-nitroquinoline-3-carbonitrile involves its interaction with specific molecular targets and pathways. For example, quinolones, a related class of compounds, target bacterial enzymes such as DNA gyrase and DNA topoisomerase IV, stabilizing a covalent enzyme-DNA complex that leads to cell death . While the exact mechanism for this compound may vary, it likely involves similar interactions with molecular targets.
Comparison with Similar Compounds
2,4-Dichloro-6-nitroquinoline-3-carbonitrile can be compared with other similar compounds in the quinoline family, such as:
- 2,4-Dichloro-3-nitroquinoline-6-carbonitrile
- 2,6-Dichloroquinoline-3-carbonitrile
- 2,3-Dichloro-6-nitroquinoxaline
These compounds share similar chemical structures but may differ in their specific substituents and biological activities. The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
2,4-dichloro-6-nitroquinoline-3-carbonitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H3Cl2N3O2/c11-9-6-3-5(15(16)17)1-2-8(6)14-10(12)7(9)4-13/h1-3H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPUJFKUYASNFHP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])C(=C(C(=N2)Cl)C#N)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H3Cl2N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00554639 | |
Record name | 2,4-Dichloro-6-nitroquinoline-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00554639 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.05 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
113944-49-3 | |
Record name | 2,4-Dichloro-6-nitroquinoline-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00554639 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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